1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione

ALDH1A1 inhibitor isoenzyme selectivity cancer stem cell

1-Benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione (CAS 26960-68-9), also referred to as 1-benzyl-5-chloroisatin, is a synthetic indole-2,3-dione derivative belonging to the substituted isatin class. It was characterized as part of a focused library of indole-2,3-dione analogs screened for differential inhibition of human aldehyde dehydrogenase (ALDH) isoenzymes ALDH1A1, ALDH2, and ALDH3A1.

Molecular Formula C15H10ClNO2
Molecular Weight 271.7
CAS No. 26960-68-9
Cat. No. B2667013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione
CAS26960-68-9
Molecular FormulaC15H10ClNO2
Molecular Weight271.7
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O
InChIInChI=1S/C15H10ClNO2/c16-11-6-7-13-12(8-11)14(18)15(19)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyCCPOUFJZMAONLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione (CAS 26960-68-9): A 5-Chloro-N-Benzylisatin ALDH Inhibitor Scaffold


1-Benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione (CAS 26960-68-9), also referred to as 1-benzyl-5-chloroisatin, is a synthetic indole-2,3-dione derivative belonging to the substituted isatin class. It was characterized as part of a focused library of indole-2,3-dione analogs screened for differential inhibition of human aldehyde dehydrogenase (ALDH) isoenzymes ALDH1A1, ALDH2, and ALDH3A1 [1]. The compound features a benzyl substituent at the N1 position and a chlorine atom at the 5-position of the indole ring, a combination that confers a distinctive inhibitory potency and isoform selectivity profile relative to closely related analogs lacking either the halogen or the N-benzyl group [1].

Why Generic Isatin Analogs Cannot Substitute for 1-Benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione in ALDH-Targeted Research


The ALDH inhibitory activity of indole-2,3-dione derivatives is exquisitely sensitive to both the N1 substituent and the nature of the halogen at the 5-position. The same published structure–activity relationship (SAR) study demonstrates that removing the 5-chloro group (as in 1-benzylisatin, compound 3) diminishes ALDH2 inhibitory potency by approximately 39-fold, while eliminating the N-benzyl group (as in 5-chloroisatin) abolishes the ALDH1A1 selectivity that defines the pharmacological utility of this scaffold [1]. Furthermore, substituting 5-chloro with 5-bromo alters the ALDH1A1/ALDH2 selectivity ratio, and lengthening or introducing unsaturation into the N1-alkyl linker can ablate ALDH2 inhibition entirely [1]. These steep SAR gradients mean that even structurally proximal analogs cannot be interchanged without fundamentally altering the isoform inhibition fingerprint, making direct substitution unreliable for any experiment requiring a defined ALDH1A1-preferring, ALDH3A1-sparing inhibition profile [1].

Quantitative Differentiation Evidence for 1-Benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione (CAS 26960-68-9) vs. Closest Analogs


ALDH1A1 Inhibitory Potency and Isoform Selectivity: 35-Fold ALDH1A1-over-ALDH2 and 267-Fold over ALDH3A1

In a standardized spectrophotometric assay using propionaldehyde as substrate with 2-minute enzyme-inhibitor preincubation, 1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione (compound 4 in the primary reference) exhibited an IC50 of 60 nM against human ALDH1A1, compared to 2,100 nM against ALDH2 and 16,000 nM against ALDH3A1 [1][2]. This represents a 35-fold selectivity window for ALDH1A1 over ALDH2 and a 267-fold window over ALDH3A1. The comparator 1-benzylisatin (compound 3, lacking the 5-chloro substituent) showed the highest ALDH1A1 selectivity in the series but with substantially weaker absolute ALDH2 inhibition, whereas 1-(2-phenylethyl)-1H-indole-2,3-dione (compound 6) and its 5-chloro analog (compound 7) shifted potency in favor of ALDH2 [1]. The 60 nM IC50 at ALDH1A1 places compound 4 among the more potent ALDH1A1 inhibitors in the indole-2,3-dione series, while maintaining residual ALDH2 activity that can be exploited in dual-target experimental designs [1].

ALDH1A1 inhibitor isoenzyme selectivity cancer stem cell

5-Chloro Substitution Confers a 39-Fold Gain in ALDH2 Inhibitory Potency vs. the Des-Chloro 1-Benzylisatin Parent

Direct comparison of ALDH2 IC50 values measured under identical assay conditions reveals that the 5-chloro substituent on 1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione (IC50 = 2,100 nM) improves ALDH2 inhibitory potency by approximately 39-fold relative to the des-chloro analog 1-benzylisatin (compound 3, IC50 = 82,000 nM) [1][2][3]. The primary literature attributes this potency gain to a halogen-dependent switch in the binding orientation of the indole-2,3-dione ring within the ALDH2 active site: non-halogenated compounds adopt a binding mode in which the N1-benzyl group stacks against Phe465, forcing a conformation that limits productive interaction with the catalytic cysteine residues, whereas 5-halogenated analogs can access an alternative orientation where the 5-substituent forms favorable hydrophobic contacts with Trp177, Leu173, and Met174 [1]. This mechanistic distinction is supported by X-ray crystallographic data for representative halogenated (compound 1) and non-halogenated (compound 3) inhibitors co-crystallized with ALDH2 [1].

ALDH2 inhibitor structure-activity relationship halogen effect

5-Chloro Substitution Severely Attenuates ALDH3A1 Inhibition, Creating a 267-Fold Selectivity Window

The primary SAR study explicitly states that 'substitution of either a 5-chlorine or 5-bromine on the indole ring severely reduces potency toward ALDH3A1' [1]. For 1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione, the ALDH3A1 IC50 is 16,000 nM, which is 267-fold higher (weaker) than its ALDH1A1 IC50 of 60 nM [1][2]. This contrasts sharply with non-halogenated group 2 analogs such as compound 6, and with the 5-bromo analog (compound 5), which also shows reduced ALDH3A1 potency but with a different ALDH1A1/ALDH2 balance [1]. The mechanistic basis, inferred from crystallographic data, is that the halogen at the 5-position creates steric and/or electronic incompatibility with the ALDH3A1 active-site architecture, while the N1-benzyl group alone is insufficient to drive this selectivity [1].

ALDH3A1 counterselectivity off-target profiling isatin SAR

Crystallographically Elucidated Dual-Binding-Mode Mechanism Underpins Halogen-Dependent Selectivity Switch

X-ray crystal structures of ALDH2 in complex with representative indole-2,3-dione inhibitors reveal that the orientation of the indole ring within the substrate-binding site differs fundamentally between halogenated and non-halogenated analogs [1]. In non-halogenated compound 3 (1-benzylisatin), the N1-benzyl group is 'tucked tightly into the substrate binding site adjacent to the side chain of Phe465,' an interaction correlated with the 'relatively high IC50 exhibited by ALDH2 for 3' [1]. In contrast, a 5-methyl-substituted analog (compound 1), which approximates the binding mode of 5-chloro and 5-bromo derivatives, shows the 5-substituent oriented toward a hydrophobic pocket formed by Trp177, Leu173, and Met174, while the N1-substituent points toward the solvent-exposed exit [1]. This orientation switch, validated by co-crystal structures (PDB entries associated with the study), explains why 5-chloro substitution simultaneously enhances ALDH2 potency and maintains ALDH1A1 activity while reducing ALDH3A1 binding—a mechanistic triad that cannot be achieved by any single substitution pattern alone [1].

X-ray crystallography ALDH2 binding mode structure-based design

Defined Chemical Identity and Purity Specifications Enable Reproducible Procurement from Major Reagent Suppliers

The compound is commercially available from Tokyo Chemical Industry (TCI) as product code B6433 under the synonym 1-Benzyl-5-chloroisatin, with a specified purity of >98.0% (HPLC) and storage recommendations under inert gas at room temperature to avoid decomposition by air and moisture . This contrasts with several structurally similar indole-2,3-dione analogs that are available only from specialized screening library vendors or through custom synthesis. TCI also provides batch-specific analytical documentation, minimizing the risk of lot-to-lot variability that can compromise the reproducibility of enzymatic inhibition assays .

chemical procurement purity specification reproducibility

Preferred Application Scenarios for 1-Benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione Based on Quantitative Differentiation Evidence


ALDH1A1-Selective Pharmacological Probe in Cancer Stem Cell Research

With an ALDH1A1 IC50 of 60 nM and 267-fold selectivity over ALDH3A1 [1][2], this compound is suited as a chemical probe for dissecting ALDH1A1-specific contributions to the cancer stem cell phenotype, where ALDH1A1 serves as a validated biomarker and functional mediator. The residual ALDH2 activity (IC50 = 2,100 nM) may be advantageous in cellular contexts where complete ALDH2 silencing is undesirable, while the pronounced ALDH3A1 counterselectivity reduces confounding effects from the ALDH3A1 isoform that is frequently co-expressed in breast cancer, multiple myeloma, and acute myeloid leukemia [1].

Structure-Guided Medicinal Chemistry Starting Point for Dual ALDH1A1/ALDH2 Inhibitor Optimization

The availability of X-ray crystallographic data elucidating the halogen-dependent dual-binding-mode mechanism [1] makes this compound an attractive starting scaffold for medicinal chemistry campaigns aimed at tuning the ALDH1A1/ALDH2 selectivity ratio. The 35-fold ALDH1A1-over-ALDH2 window can be modulated by varying the N1-alkyl linker length, the 5-halogen identity (Cl vs. Br), or introducing unsaturation—SAR parameters that are quantitatively defined in the primary literature and directly transferable to analog design [1].

Standardized Positive Control for ALDH Isoenzyme Inhibition Assays Requiring a Defined Selectivity Fingerprint

The compound's well-characterized IC50 values against all three major cytosolic ALDH isoforms (ALDH1A1: 60 nM; ALDH2: 2,100 nM; ALDH3A1: 16,000 nM), measured under a single standardized assay protocol with 2-minute preincubation and propionaldehyde substrate [1][2], enable its use as a reference inhibitor for inter-laboratory assay calibration. Its commercial availability with >98% HPLC purity and batch-specific analytical documentation supports reproducible procurement across independent research sites, a requirement for multi-center studies or industrial screening campaigns.

ALDH2 Activity Modulation in Alcohol Metabolism and Cardiovascular Pharmacology Studies

The 39-fold gain in ALDH2 potency conferred by the 5-chloro substituent over 1-benzylisatin (2,100 nM vs. 82,000 nM) [1][3] positions this compound as a more potent alternative for studies investigating ALDH2-mediated acetaldehyde clearance or nitroglycerin bioactivation, where ALDH2 is the rate-limiting enzyme. The crystallographically validated binding orientation provides a structural rationale for rational optimization of ALDH2-directed analogs [1].

Quote Request

Request a Quote for 1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.